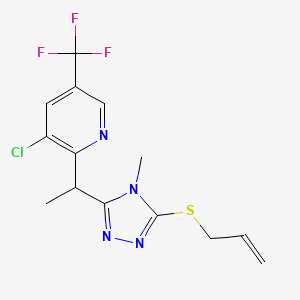
2-(1-(5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of a 1,2,4-triazole ring and a pyridine ring suggests that the compound may have interesting electronic properties and could potentially act as a ligand, binding to metal ions or other molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its various functional groups. For example, the allylsulfanyl group might be susceptible to oxidation, and the chloro-substituted pyridine ring might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and its ability to cross biological membranes .科学的研究の応用
Synthesis and Characterization
A range of compounds closely related to the specified chemical structure have been synthesized and characterized through various methods, including IR, NMR, UV spectra, and X-ray diffraction. These studies often employ Density Functional Theory (DFT) to investigate molecular structures, vibrational assignments, chemical shifts, molecular orbital energies, and other properties such as ionization potential, electron affinity, and electronegativity. For example, Ataol and Ekici (2014) synthesized a compound with a similar structure and conducted a detailed experimental and theoretical study to characterize its properties, including its single crystal structure and electronic properties like HOMO and LUMO energies, highlighting the compound's potential for further application in material science and molecular electronics (Ç. Y. Ataol & Ö. Ekici, 2014).
Reactivity and Catalytic Applications
Compounds within this class have also been explored for their reactivity and potential catalytic applications. The π-allylic palladium(II) complexes, for example, show significant reactivity with pyridine and its derivatives, forming terminal-carbon-bonded complexes. Such studies provide insights into the bonding types within these complexes and their relative stabilities, which are crucial for developing new catalysts in organic synthesis and industrial processes (S. Baba et al., 1974).
Novel Derivatives and Their Applications
Research has also focused on synthesizing novel derivatives containing the triazole ring, exploring their potential applications in drug development and other areas. For instance, Kumar and Mashelkar (2007) synthesized new 1,2,4 triazoles and investigated their structures, which could lead to applications in pharmaceuticals and materials science (Ν. V. Kumar & U. Mashelkar, 2007).
Molecular Docking and In Vitro Screening
Some studies extend to molecular docking and in vitro screening to explore the bioactivity of these compounds. This approach is crucial for identifying potential therapeutic applications and understanding the interaction between these compounds and biological targets. For example, Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, subjecting them to molecular docking screenings towards a specific target protein, revealing moderate to good binding energies and showcasing their potential in antimicrobial and antioxidant applications (E. M. Flefel et al., 2018).
将来の方向性
特性
IUPAC Name |
3-chloro-2-[1-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4S/c1-4-5-23-13-21-20-12(22(13)3)8(2)11-10(15)6-9(7-19-11)14(16,17)18/h4,6-8H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPTSCBCSUSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


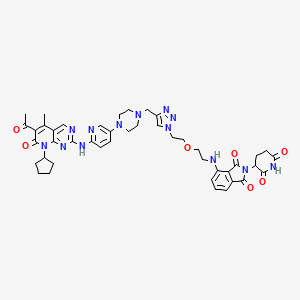

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2748082.png)
![2-[(2-Bromophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2748083.png)
![N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2748084.png)
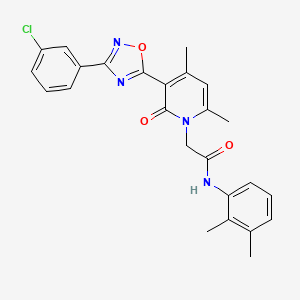
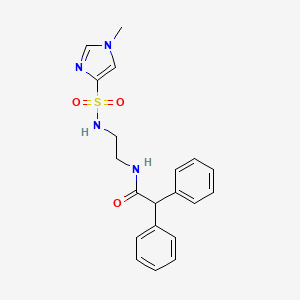
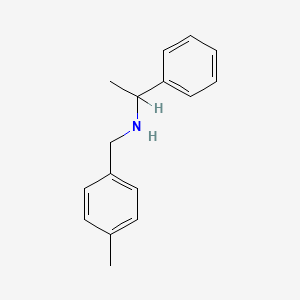

![(5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2748092.png)
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2748093.png)
![3-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748095.png)
